3-(3,4-dimethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Its core structure features a dihydrothieno[3,2-d]pyrimidin-4(3H)-one system substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 2 with a 4-methylbenzylthio moiety.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-14-4-6-15(7-5-14)13-29-22-23-17-10-11-28-20(17)21(25)24(22)16-8-9-18(26-2)19(12-16)27-3/h4-9,12H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYGLCUDQJIRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 342.43 g/mol
- CAS Number : Not specified in the sources.
Antioxidant Activity
Research indicates that thienopyrimidine derivatives exhibit significant antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Anticholinesterase Activity
The compound may also demonstrate anticholinesterase activity. In studies involving related compounds, such as triazolopyridopyrimidines, micromolar inhibition of acetylcholinesterase (AChE) was observed, suggesting potential applications in treating Alzheimer's disease . The mechanism involves binding to the active site of AChE, thereby inhibiting its activity and increasing acetylcholine levels in the synaptic cleft.
Antimicrobial Activity
Some thienopyrimidine derivatives have shown promising antimicrobial activity against various bacterial strains. The presence of the thioether group in the structure may enhance this activity by disrupting microbial cell membranes .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes associated with neurodegenerative diseases and microbial infections.
- Free Radical Scavenging : The methoxy groups in the aromatic ring may contribute to its ability to donate electrons and neutralize free radicals.
Case Studies and Research Findings
- Study on Antioxidant Properties : A study highlighted that related compounds demonstrated strong antioxidant activity through various assays (DPPH, ABTS), indicating that modifications in the thienopyrimidine structure can enhance this property .
- Cholinesterase Inhibition : Another study reported that specific thienopyrimidine derivatives showed IC50 values comparable to known inhibitors like tacrine, suggesting that structural modifications could lead to more potent AChE inhibitors .
- Antimicrobial Efficacy : Research has indicated that derivatives similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, emphasizing the potential for developing new antimicrobial agents .
Data Tables
Comparison with Similar Compounds
Key Observations :
Target Compound
Comparative Yields and Conditions
Key Observations :
- Lower yields (48–49%) are common for benzylthio or methoxy-substituted derivatives (e.g., compound 13 ), possibly due to steric challenges in thioether formation.
- Higher yields in dihydropyrimidine-thiones (62% ) may reflect simpler alkylation steps.
Physicochemical and Pharmacological Properties
Melting Points
Pharmacological Potential
- Dihydropyrimidine-thiones: Demonstrated antibacterial, antitumor, and anti-inflammatory activities , though the target compound’s thienopyrimidinone core may exhibit distinct target profiles.
- Thienopyrimidinones: Methoxy and benzylthio substituents are associated with kinase inhibition or antimicrobial activity in related compounds, but specific data for the target compound are lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
